molecular formula C12H16ClNO B2609770 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide CAS No. 790272-11-6

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide

Cat. No.: B2609770
CAS No.: 790272-11-6
M. Wt: 225.72
InChI Key: IIJYXIXJCCXWEG-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a 4-ethylphenyl group attached to an ethyl chain, which is further linked to a chloroacetamide moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structure combines aromatic, aliphatic, and electrophilic components, making it versatile for derivatization.

Properties

IUPAC Name

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYXIXJCCXWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide typically involves the reaction of 4-ethylphenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-ethylphenyl ethylamine in an inert solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water to remove any inorganic by-products.
  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities. The compound may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

2-Chloro-N-(4-Ethylphenyl)acetamide (1i)
  • Structure : Lacks the ethyl group on the ethyl linker present in the target compound.
  • Physical Properties : Melting point (163°C), IR peaks at 3110 cm⁻¹ (N–H stretch) and 1662 cm⁻¹ (C=O stretch) .
  • Role : Used in synthesizing Orco agonists (e.g., VUAA1), indicating substituents on the phenyl ring modulate receptor binding .
2-Chloro-N-(4-Fluorophenyl)acetamide (I)
  • Structure : Fluorine substituent at the para position.
  • Crystallography : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, influencing packing and stability .
  • Comparison : Fluorine’s electronegativity increases polarity, which may reduce bioavailability compared to the ethyl-substituted analog.
2-Chloro-N-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-ylacetamide
  • Structure: Features a pyrazole ring with a cyano group and 4-chlorophenyl substitution.
  • Applications : Intermediate in synthesizing insecticides (e.g., Fipronil derivatives) due to pyrazole’s bioactivity .

Modifications on the Acetamide Linker

2-Chloro-N-(Benzothiazol-2-yl)acetamide (P1)
  • Structure : Benzothiazole replaces the phenyl-ethyl group.
  • Synthetic Utility : Reacts with amines to form anticancer agents (e.g., OMS3–OMS8), leveraging benzothiazole’s planar structure for DNA intercalation .
2-Chloro-N-{5-[2-(4-Methoxyphenyl)-pyridin-3-yl]-thiadiazol-2-yl}acetamide
  • Structure : Incorporates a thiadiazole ring and methoxyphenyl group.
  • Biological Activity : Displays cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), attributed to electron-withdrawing substituents enhancing electrophilicity .
  • Comparison : Thiadiazole’s electron-deficient nature may increase reactivity compared to the ethylphenyl group, influencing potency in anticancer applications.

Physicochemical and Structural Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity
2-Chloro-N-(4-ethylphenyl)acetamide (1i) 163 3110 (N–H), 1662 (C=O) Orco agonist synthesis
2-Chloro-N-(4-fluorophenyl)acetamide Not reported 3319 (N–H), 1659 (C=O) Intermediate in piperazinediones
Pyrazole derivative Not reported Not reported Insecticidal, antifungal
Thiadiazole derivative Not reported LCMS, IR, NMR confirmed Anticancer (IC₅₀ = 1.8 µM)
  • Hydrogen Bonding: N–H and C=O groups facilitate intermolecular interactions, affecting crystallization and solubility . Electrophilicity: Chloroacetamide’s reactivity enables nucleophilic substitutions, critical for covalent binding in agrochemicals .

Biological Activity

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 199.66 g/mol

The presence of the chloro group and the ethyl-substituted phenyl moiety contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloro group facilitates nucleophilic substitution reactions, allowing the compound to form derivatives that may exhibit enhanced biological effects. These interactions can affect enzyme activity and receptor modulation, leading to potential therapeutic outcomes in various diseases, including antimicrobial and anticancer applications .

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit antimicrobial properties. A study evaluating a series of N-substituted chloroacetamides found that these compounds were effective against both Gram-positive bacteria (e.g., Staphylococcus aureus and MRSA) and certain fungi (Candida albicans). The effectiveness varied based on the substituents on the phenyl ring, indicating that structural modifications can enhance antimicrobial potency .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundEffectiveLess EffectiveModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly EffectiveModerateEffective
N-(3-bromophenyl)-2-chloroacetamideEffectiveLess EffectiveHighly Effective

Anticancer Potential

In addition to antimicrobial activity, there is ongoing research into the anticancer properties of chloroacetamides. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways are still under investigation but may involve interactions with cellular signaling pathways that regulate growth and survival.

Research Findings

Several studies have explored the biological activity of chloroacetamides, including:

  • Quantitative Structure-Activity Relationship (QSAR) Analysis : This method has been employed to predict the biological activity of newly synthesized compounds based on their chemical structure. The analysis indicated that lipophilicity plays a crucial role in the efficacy of these compounds against microbial strains .
  • Case Studies : One notable study synthesized twelve new N-substituted phenyl-2-chloroacetamides and evaluated their antimicrobial potential against various pathogens. The results confirmed that structural modifications significantly influenced their effectiveness, particularly against resistant strains .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are prepared by reacting substituted anilines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Alternatively, cyclization using POCl₃ as a catalyst can generate structurally diverse analogs, as seen in the synthesis of dichlorofluorophenyl-containing aminotriazolothiadiazines . Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • IR spectroscopy : To confirm the presence of C=O (1660–1680 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and the methylene group (δ 3.8–4.2 ppm) adjacent to the carbonyl .
  • Mass spectrometry : High-resolution MS provides molecular ion peaks matching the exact mass (e.g., C₁₂H₁₅ClNO = 232.09 g/mol) .
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer : Low yields (e.g., 2–5% in multi-step syntheses ) can be addressed by:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalyst screening : POCl₃ or Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Temperature control : Reactions at 60–80°C reduce side products.
  • Continuous flow reactors : Scalable synthesis with precise residence time control minimizes degradation .

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

  • Methodological Answer : Key analogs (e.g., hydroxyl, fluoro, or nitro substitutions on the phenyl ring ) can be synthesized to:
  • Evaluate bioactivity : Test herbicidal or pharmacological effects in vitro (e.g., enzyme inhibition assays).
  • Assess steric/electronic effects : Compare substituents like 4-fluoro (electron-withdrawing) vs. 4-methoxy (electron-donating) groups .
  • Use computational modeling : Density functional theory (DFT) predicts electronic properties and binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., herbicidal vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies arise due to:
  • Assay conditions : Varying pH, temperature, or cell lines (e.g., rat nasal tumors vs. human blood cell toxicity ).
  • Metabolic activation : Some compounds require cytochrome P450-mediated conversion to active metabolites .
  • Dose-response studies : Establish EC₅₀/LC₅₀ values to differentiate therapeutic vs. toxic thresholds.

Q. How can computational methods enhance the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Molecular docking : Predict interactions with target proteins (e.g., glutathione peroxidase 4 for anticancer activity ).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR models : Corrogate substituent effects (e.g., Cl vs. CF₃ groups) with bioactivity .

Data Analysis & Experimental Design

Q. How can researchers address conflicting spectral data (e.g., unexpected IR/NMR peaks)?

  • Methodological Answer :
  • Purity checks : Use HPLC or GC-MS to detect impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • X-ray crystallography : Resolve ambiguities via crystal structure determination (e.g., intramolecular H-bonding in analogs ).

Q. What experimental controls are critical for in vitro toxicity studies?

  • Methodological Answer :
  • Positive controls : Use known toxins (e.g., acetochlor for nasal tumor induction ).
  • Negative controls : Include solvent-only groups to rule out vehicle effects.
  • Metabolic inhibitors : Co-treat with P450 inhibitors (e.g., ketoconazole) to assess metabolic activation .

Advanced Applications

Q. How can crystallography inform conformational analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Intramolecular interactions : C–H⋯O hydrogen bonds stabilizing planar conformations .
  • Packing motifs : N–H⋯O hydrogen bonds forming supramolecular chains .
  • Torsion angles : Critical for docking studies (e.g., dihedral angles between acetamide and phenyl groups) .

Q. What methodologies validate the compound’s potential as a covalent enzyme inhibitor?

  • Methodological Answer :
  • Mass spectrometry : Detect adduct formation (e.g., ML162 binding to GPX4 ).
  • Kinetic assays : Measure time-dependent inactivation (kinact/KI).
  • Mutagenesis studies : Replace target cysteine residues to confirm covalent binding .

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